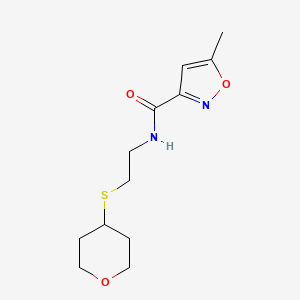

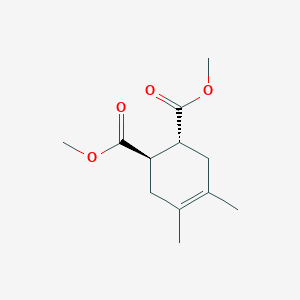

![molecular formula C8H11ClO B2880664 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone CAS No. 1511560-68-1](/img/structure/B2880664.png)

1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone” is a chemical compound that features a bicyclo[3.1.0]hexane moiety . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are valuable synthetic intermediates due to their high ring strain .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[3.1.0]hexanes include a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Aplicaciones Científicas De Investigación

Nucleophile Ring Opening and Fragmentation

Research by Grob and Krasnobajew (1964) delved into the nucleophile ring opening and fragmentation of bicyclic amines, which are structurally related to 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone. This study illustrates the compound's thermal instability and reactivity, highlighting its potential for generating diverse cyclic and acyclic structures through nucleophilic reactions (Grob & Krasnobajew, 1964).

Conformational Studies and Biological Activities

Jimeno et al. (2011) focused on the distinct conformations of GABA locked by embedding in the bicyclo[3.1.0]hexane core structure. The study underscores the utility of such bicyclic frameworks in designing conformationally restricted analogs of biologically active molecules, which are valuable in understanding receptor-ligand interactions and developing new therapeutics (Jimeno et al., 2011).

Intramolecular Cycloaddition for Terpenoid Synthesis

Okauchi et al. (1997) explored the Lewis acid-catalyzed intramolecular [2 + 2] cycloaddition of α-ester-substituted conjugated dienyl- and trienylphosphonates. Their work demonstrates the application of bicyclic structures in the efficient synthesis of cyclic terpenoids, showcasing the versatility of bicyclic compounds in synthesizing complex natural products (Okauchi et al., 1997).

Environmental and Biodegradation Studies

Hirschorn et al. (2004) investigated the pathway-dependent isotopic fractionation during the aerobic biodegradation of 1,2-dichloroethane, a process relevant to environmental remediation. Such studies provide insights into the environmental fate of chlorinated hydrocarbons and the role of bicyclic compounds in mediating or undergoing biodegradation processes (Hirschorn et al., 2004).

Methanolysis and Ring Opening Studies

Research by Lim, Mcgee, and Sieburth (2002) on bicyclo[3.1.0]hexane methanolysis and ring opening under acidic and basic conditions highlights the compound's reactivity and potential for generating diverse chemical structures. This study contributes to the understanding of chemical transformations involving bicyclic compounds and their application in synthetic chemistry (Lim, Mcgee, & Sieburth, 2002).

Propiedades

IUPAC Name |

1-(3-bicyclo[3.1.0]hexanyl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-4-8(10)7-2-5-1-6(5)3-7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUJRFPRHIVQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CC(C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate](/img/structure/B2880583.png)

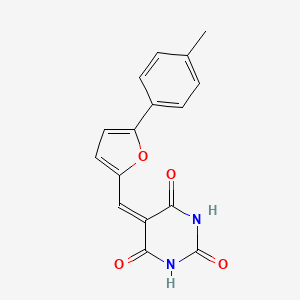

![N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2880584.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)

![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2880589.png)

![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)

![5-ethyl-N-(4-isopropylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)

![5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2880597.png)